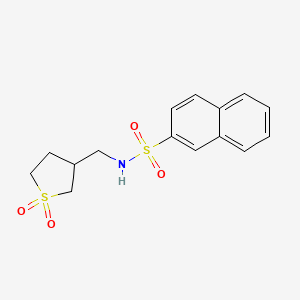

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative and has been shown to have a range of biochemical and physiological effects. In

科学的研究の応用

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of sulfonamide compounds related to N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)naphthalene-2-sulfonamide. For instance, Sarojini et al. (2012) detailed the synthesis and characterization of a related compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), using various techniques like FTIR, NMR, and X-ray diffraction. This study highlighted the importance of understanding the molecular geometry and vibrational frequencies of such compounds (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Enzyme Inhibition Activity

Another area of research involves evaluating the enzyme inhibition activity of sulfonamide derivatives. Abbasi et al. (2015) investigated various sulfonamides derived from dagenan chloride, demonstrating their potential as inhibitors of lipoxygenase and α-glucosidase, which could be significant in developing anti-inflammatory and anti-diabetic drugs (Abbasi, Najm, Rehman, Rasool, Khan, Ashraf, Nasar, & Alam, 2015).

Fluorescence Sensing and Imaging

Compounds like this compound have also been explored for their potential in fluorescence sensing and imaging. Mondal et al. (2015) developed a naphthalene-based sulfonamide Schiff base for detecting Al3+ ions, highlighting its application in intracellular imaging and potential use in antimicrobial activity (Mondal, Bhanja, Ojha, Mondal, Chattopadhyay, & Sinha, 2015).

Application in Fuel Cells

Research by Einsla et al. (2005) investigated sulfonated naphthalene dianhydride-based polyimide copolymers for their potential in proton-exchange-membrane fuel cells. The study focused on various properties like water sorption, proton conductivity, and methanol permeability, essential for efficient fuel cell performance (Einsla, Kim, Hickner, Hong, Hill, Pivovar, & McGrath, 2005).

Waste Water Treatment

Pan et al. (2008) explored the use of a recyclable acrylic ester polymer for the removal of aromatic sulfonates like 2-naphthalene sulfonate from wastewater. This study is significant for environmental remediation, particularly in treating industrial wastewater containing high levels of such compounds (Pan, Zhang, Pan, Qiu, Zhang, Zhang, & Zheng, 2008).

作用機序

Target of Action

The primary target of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide affects various physiological processes. GIRK channels play roles in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

Related compounds have shown improved metabolic stability over prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]naphthalene-2-sulfonamide can lead to changes in cell excitability, which can have various effects depending on the specific physiological context .

特性

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S2/c17-21(18)8-7-12(11-21)10-16-22(19,20)15-6-5-13-3-1-2-4-14(13)9-15/h1-6,9,12,16H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXBARXDZFTCIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2917395.png)

![5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole](/img/structure/B2917396.png)

![N-[(5-methylfuran-2-yl)methyl]-2H-indazol-6-amine](/img/structure/B2917398.png)

![2-[(4-chlorophenyl)(hydroxy)methylene]malonaldehyde bis[O-(2,4-dichlorobenzyl)oxime]](/img/structure/B2917408.png)

![4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2917409.png)